molecular formula C16H26O3 B14358950 Ethyl 4-(6-oxocyclodecyl)but-2-enoate CAS No. 92241-49-1

Ethyl 4-(6-oxocyclodecyl)but-2-enoate

Cat. No.: B14358950
CAS No.: 92241-49-1
M. Wt: 266.38 g/mol
InChI Key: GMKMDHOVAYFWFE-UHFFFAOYSA-N
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Description

Ethyl 4-(6-oxocyclodecyl)but-2-enoate is a specialized α,β-unsaturated ester characterized by a 6-oxocyclodecyl substituent at the 4-position of the but-2-enoate backbone. This compound’s structural complexity arises from the fused cyclodecyl ring system, which introduces unique steric and electronic properties.

Properties

CAS No.

92241-49-1

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

ethyl 4-(6-oxocyclodecyl)but-2-enoate

InChI

InChI=1S/C16H26O3/c1-2-19-16(18)13-7-10-14-8-3-5-11-15(17)12-6-4-9-14/h7,13-14H,2-6,8-12H2,1H3

InChI Key

GMKMDHOVAYFWFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1CCCCC(=O)CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(6-oxocyclodecyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide, which forms a new carbon-carbon bond . The enolate ion is generated by deprotonating a β-keto ester with a strong base such as sodium ethoxide in ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(6-oxocyclodecyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(6-oxocyclodecyl)but-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-oxocyclodecyl)but-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key comparisons include:

Compound Name Substituent at 4-Position Key Structural Features Similarity Index (if available)
Ethyl 4-oxo-4-phenylbut-2-enoate (CAS 17450-56-5) Phenyl group Aromatic ring, planar geometry 1.00
(E)-Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate (CAS 35338-15-9) 4-Bromophenyl group Electron-withdrawing bromine substituent 0.90
(Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate Benzyloxy-phenyl group Ether linkage, Z-configuration N/A
Ethyl (E)-4-oxo-4-(4-(prop-2-yn-1-yloxy)phenyl)but-2-enoate Propargyloxy-phenyl group Alkyne functionality, E-configuration N/A

Key Observations :

  • The absence of an aromatic ring in the target compound may alter electronic interactions (e.g., reduced conjugation) relative to phenyl-substituted analogs .

Reactivity Differences :

  • The oxocyclodecyl ring may participate in ring-opening reactions or hydrogen bonding via the ketone oxygen, unlike inert aromatic substituents .
  • Steric hindrance from the cyclodecyl group could slow nucleophilic attacks at the β-position of the enoate system .

Physical and Spectroscopic Properties

While direct data for Ethyl 4-(6-oxocyclodecyl)but-2-enoate are sparse, inferences can be drawn from analogs:

  • (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate () is a yellow oil with distinct NMR signals (δ 2.20 ppm for methyl groups, δ 5.91 ppm for the enoate proton) .
  • Ethyl 4-oxo-4-phenylbut-2-enoate (CAS 17450-56-5) likely exhibits a higher melting point than the cyclodecyl analog due to crystalline packing of planar phenyl groups .

Predicted Properties for this compound:

  • Physical State : Likely a viscous liquid or low-melting solid due to the flexible cyclodecyl ring.
  • Solubility : Reduced solubility in water compared to analogs with polar substituents (e.g., bromine or methoxy groups) .

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